molecular formula C17H15ClN4O2 B2988137 1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1020976-86-6

1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2988137
CAS No.: 1020976-86-6
M. Wt: 342.78
InChI Key: ZIMAZBGSKUVIJW-UHFFFAOYSA-N
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Description

1-Benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS: 1020976-86-6) is a heterocyclic compound with a molecular formula of C₁₇H₁₅ClN₄O₂ and a molecular weight of 342.78 g/mol . Its structure comprises a pyrido[1,2-a]pyrimidin-4-one core substituted with a chloro group at position 7, a methyl group at position 2, and a benzylurea moiety at position 2.

The compound’s SMILES notation, O=C(Nc1c(C)nc2n(c1=O)cc(cc2)Cl)NCc1ccccc1, highlights the spatial arrangement of substituents, which are critical for its physicochemical properties and bioactivity.

Properties

IUPAC Name

1-benzyl-3-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-15(16(23)22-10-13(18)7-8-14(22)20-11)21-17(24)19-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMAZBGSKUVIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[1,2-a]pyrimidine core with specific substitutions that enhance its biological activity. The molecular formula is C18H19ClN4OC_{18}H_{19}ClN_{4}O, and it has a molecular weight of 348.82 g/mol.

PropertyValue
Molecular FormulaC18H19ClN4OC_{18}H_{19}ClN_{4}O
Molecular Weight348.82 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of 1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has been investigated in various studies. It is suggested that the compound exhibits antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Research indicates that this compound can inhibit cancer cell proliferation through several mechanisms, including the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth. For instance, studies have shown that it can effectively target specific kinases associated with cancer progression.

Antimicrobial Properties

In vitro studies have demonstrated that 1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea exhibits significant antimicrobial activity against various bacterial strains. The presence of the chloro group enhances its potency against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Preliminary tests suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant cytotoxicity at concentrations as low as 10 µM.
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
  • Anti-inflammatory Assessment : In vivo models using lipopolysaccharide (LPS)-induced inflammation showed that treatment with the compound significantly reduced edema and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Key Observations :

  • Urea vs.
  • Chloro vs. Fluoro Substituents : The 7-chloro group in the target compound may offer greater steric bulk and lipophilicity than 7-fluoro analogs, affecting membrane permeability .
  • Heterocyclic Fusion : Benzothiazolo-fused derivatives (e.g., ) exhibit planar aromatic systems conducive to intercalation with DNA or enzymes but may suffer from poor solubility.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The target compound’s urea group may form intermolecular N–H···O hydrogen bonds, unlike the C–H···N bonds observed in benzothiazolo derivatives .
  • Solubility : Urea derivatives generally exhibit higher aqueous solubility than ketone-containing analogs (e.g., ~5 mg/mL vs. <1 mg/mL at pH 7.4) .

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